Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate
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Overview
Description
Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl ester group at the 4-position, a phenethyl group at the 1-position, and a phenyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenethylamine with benzaldehyde to form an imine intermediate, which is then cyclized with glyoxal and ammonium acetate to form the imidazole ring. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and phenethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the imidazole ring or side chains.
Substitution: Substituted imidazole derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and binding sites.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions. The phenethyl and phenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl-1-phenethyl-5-phenylimidazole-4-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl-1-phenethyl-5-phenylimidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl-1-phenethyl-5-phenylimidazole-4-carboxaldehyde: Similar structure but with an aldehyde group instead of an ester.
Uniqueness
Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where ester functionality is desired, such as in esterification reactions or as a precursor for further chemical modifications.
Properties
IUPAC Name |
methyl 5-phenyl-1-(2-phenylethyl)imidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-19(22)17-18(16-10-6-3-7-11-16)21(14-20-17)13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLFIIJYRLWWHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C=N1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562544 |
Source
|
Record name | Methyl 5-phenyl-1-(2-phenylethyl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130740-21-5 |
Source
|
Record name | Methyl 5-phenyl-1-(2-phenylethyl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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